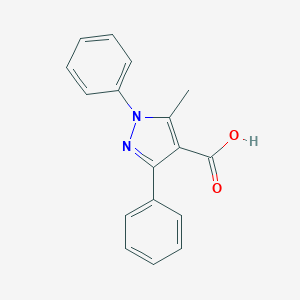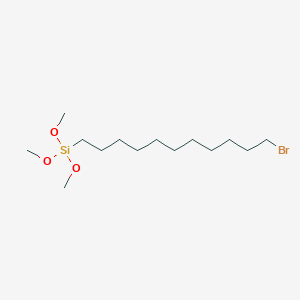
5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C17H14N2O2 . It appears as a colorless to light yellow crystal or crystalline powder .
Chemical Reactions Analysis
While there are studies that discuss the chemical reactions of pyrazole derivatives , specific reactions involving 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid are not detailed in the available resources.Physical And Chemical Properties Analysis
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid has a molecular weight of 278.30 g/mol . It has a XLogP3-AA value of 3.5, indicating its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are 278.105527694 g/mol . The topological polar surface area is 55.1 Ų .Aplicaciones Científicas De Investigación
Antituberculosis Activity
Pyrazole derivatives have been identified as potent antituberculosis agents. The structural framework of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid can be modified to enhance its activity against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis .
Antimicrobial Properties
Research has shown that pyrazole compounds exhibit significant antimicrobial properties. This makes them valuable in the development of new antibiotics to combat resistant strains of bacteria .
Antifungal Applications
The antifungal activity of pyrazole derivatives is another area of interest. These compounds can be used to create treatments for fungal infections, which are becoming increasingly problematic due to resistance to current antifungal drugs .
Anti-inflammatory Uses
Pyrazole derivatives, including 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid, have been studied for their anti-inflammatory properties. They can potentially be used in the treatment of chronic inflammatory diseases .
Anticancer Potential
Some pyrazole derivatives have shown promise as anticancer agents. They can be designed to target specific cancer cells, minimizing damage to healthy cells and reducing side effects .
Antidiabetic Activity
The pyrazole core is also being explored for its antidiabetic effects. Compounds based on this structure could lead to new classes of antidiabetic medications .
Synthesis of Cytotoxic Agents
Pyrazole derivatives have been used in the synthesis of cytotoxic agents, which are substances that are toxic to cells. These agents can be used in cancer research to study the effects of new drugs on cancer cells .
Molecular Modeling Studies
Molecular modeling studies of pyrazole derivatives, including 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid, help in understanding their interactions with biological targets. This is crucial for drug design and discovery .
Safety and Hazards
Mecanismo De Acción
Target of Action
Pyrazole derivatives have been known to exhibit a broad range of biological activities
Mode of Action
Pyrazole derivatives, in general, interact with their targets in a variety of ways, depending on the specific derivative and target . More research is required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Pyrazole derivatives can affect a variety of biochemical pathways, depending on their specific targets
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the activity of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid
Propiedades
IUPAC Name |
5-methyl-1,3-diphenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-15(17(20)21)16(13-8-4-2-5-9-13)18-19(12)14-10-6-3-7-11-14/h2-11H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIYNXGMTSTQBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350095 | |
| Record name | 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
15409-48-0 | |
| Record name | 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15409-48-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one based on the presented research?
A1: The research suggests that 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one, a derivative of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid, exhibits promising antimicrobial and antioxidant activity []. This opens up potential applications in areas such as:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Trimethyl[(1-methylpentyl)oxy]silane](/img/structure/B103494.png)



